Alsterpaullone (9-nitropaullone) is a highly potent, ATP-competitive benzazepinone derivative primarily procured for its dual inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Distinguished by a 9-nitro substitution on the paullone core scaffold, it exhibits low-nanomolar affinity for CDK1, CDK2, CDK5, and GSK-3β, significantly outperforming earlier generation inhibitors. For laboratory procurement, its extreme potency allows for minimal dosing, reducing solvent-induced artifacts in sensitive cell-based assays. However, its high reactivity and specific physicochemical profile necessitate strict handling protocols, including protection from light, sub-zero storage, and just-in-time preparation of aqueous dilutions from DMSO stock solutions.
Substituting Alsterpaullone with its closest structural analog, Kenpaullone (9-bromopaullone), or with broad-spectrum benchmark inhibitors like Roscovitine or Lithium Chloride, fundamentally compromises assay sensitivity and specificity. The electron-withdrawing 9-nitro group in Alsterpaullone locks the molecule into an optimal binding conformation within the ATP pocket, yielding up to a 50-fold increase in GSK-3β potency and a 10-fold increase in CDK1 potency compared to Kenpaullone. Attempting to achieve equivalent pathway inhibition with Roscovitine requires scaling concentrations into the high micromolar range, which inevitably triggers off-target kinase suppression and necessitates higher DMSO vehicle volumes that confound phenotypic readouts [1]. Furthermore, using classical inorganic inhibitors like Lithium Chloride for GSK-3 inhibition requires millimolar concentrations that alter cellular osmolarity and fail to achieve the complete transcriptional blockade provided by low-micromolar Alsterpaullone [2].
Alsterpaullone demonstrates exceptional affinity for GSK-3β, driven by its 9-nitro modification. In cell-free enzyme assays, Alsterpaullone inhibits GSK-3β with an IC50 of 4 nM, whereas the 9-bromo analog Kenpaullone requires approximately 230 nM to achieve the same inhibition. This ~57-fold enhancement in potency allows researchers to activate the canonical Wnt signaling pathway at significantly lower concentrations, minimizing the risk of off-target cytotoxicity in sensitive primary cell cultures [1].
| Evidence Dimension | GSK-3β Inhibition (IC50) |
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Kenpaullone (230 nM) |
| Quantified Difference | ~57-fold higher potency |
| Conditions | Cell-free ATP-competitive kinase assay |
Procurement of Alsterpaullone over Kenpaullone drastically reduces the required working concentration, preserving cell viability in prolonged differentiation assays.
When benchmarking against standard purine-derived CDK inhibitors, Alsterpaullone provides a distinct quantitative advantage. Alsterpaullone inhibits CDK1/cyclin B with an IC50 of 35 nM. In contrast, the widely procured benchmark Roscovitine exhibits an IC50 of approximately 650 nM to 700 nM for the same target. This ~20-fold difference means that Alsterpaullone can enforce cell cycle arrest at nanomolar doses, avoiding the high-micromolar DMSO vehicle concentrations required when using Roscovitine [1].
| Evidence Dimension | CDK1/Cyclin B Inhibition (IC50) |
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Roscovitine (~650-700 nM) |
| Quantified Difference | ~20-fold greater potency |
| Conditions | In vitro histone H1 phosphorylation assay |
Enables robust cell cycle synchronization without the confounding solvent toxicity associated with high-dose Roscovitine administration.
For downstream transcriptional regulation via GSK-3 inhibition, Alsterpaullone vastly outperforms classical inorganic salts. In H4IIE hepatoma cells, a 5 µM dose of Alsterpaullone reduces IGFBP-1 mRNA levels by 90%. Conversely, Lithium Chloride (LiCl), a common procurement substitute for GSK-3 inhibition, requires a massive 20 mM concentration merely to achieve a 60-70% reduction. The organic inhibitor thus provides superior target blockade without the severe osmotic stress induced by millimolar lithium [1].
| Evidence Dimension | Reduction of IGFBP-1 gene expression |
| Target Compound Data | 90% reduction at 5 µM |
| Comparator Or Baseline | Lithium Chloride (60-70% reduction at 20 mM) |
| Quantified Difference | 4,000-fold lower concentration yielding 20-30% greater absolute inhibition |
| Conditions | H4IIE cell culture, mRNA quantification |
Validates the selection of Alsterpaullone over cheap inorganic salts for sensitive gene expression studies where osmotic homeostasis is critical.
While highly potent, Alsterpaullone presents specific handling constraints compared to more stable generic inhibitors. It is highly soluble in DMSO (≥10 mg/mL) but virtually insoluble in water. When diluted into a 1:1 DMSO:PBS (pH 7.2) buffer, its maximum solubility is restricted to ~0.5 mg/mL. More importantly, the compound degrades rapidly in aqueous environments at room temperature. Consequently, aqueous working solutions cannot be stored for more than 24 hours, dictating that buyers must procure dry powder or frozen DMSO aliquots and strictly utilize just-in-time preparation protocols to ensure assay reproducibility .
| Evidence Dimension | Aqueous Working Solution Stability |
| Target Compound Data | < 24 hours at room temperature |
| Comparator Or Baseline | Standard stable generic kinase inhibitors (often stable for days/weeks) |
| Quantified Difference | Strict requirement for just-in-time <24h aqueous preparation |
| Conditions | 1:1 DMSO:PBS (pH 7.2) buffer at room temperature |
Directly impacts procurement strategy and laboratory SOPs, requiring immediate use of aqueous dilutions to prevent false-negative results due to compound degradation.
Due to its ultra-potent 4 nM affinity for GSK-3β, Alsterpaullone is the preferred reagent for activating the canonical Wnt/β-catenin pathway in embryogenesis and stem cell fate determination models, where minimizing off-target kinase inhibition and solvent toxicity is paramount [1].
Its potent 35 nM inhibition of CDK1/cyclin B makes it an ideal tool compound for inducing G2/M phase arrest and subsequent caspase-9 mediated apoptosis in oncology research, far outperforming Roscovitine in low-dose efficacy and minimizing DMSO-induced artifacts[2].
Because it dually targets both GSK-3β and CDK5/p25—the two primary kinases responsible for tau hyperphosphorylation—Alsterpaullone is uniquely suited for in vitro models of Alzheimer's disease and related neurodegenerative disorders, offering a consolidated single-agent approach [1].
Irritant